REACTION_CXSMILES
|
[S].[C:2]([SH:6])([CH3:5])([CH3:4])[CH3:3]>C(N(CC)CC)C>[CH3:3][C:2]([S:6][C:2]([CH3:5])([CH3:4])[CH3:3])([CH3:5])[CH3:4] |^3:0|
|
Name
|
|
Quantity
|
106.6 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a flask was placed
|
Type
|
CUSTOM
|
Details
|
rose to 35° C
|
Type
|
CUSTOM
|
Details
|
When the vigorous reaction
|
Type
|
TEMPERATURE
|
Details
|
The material was heated at 85° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
WASH
|
Details
|
The product was washed with three 100 mL portions of 10% sodium hydroxide solution and two 100 mL portions of water
|
Type
|
CUSTOM
|
Details
|
The product was dried
|
Type
|
TEMPERATURE
|
Details
|
by heating at 100° C. under a high vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)SC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 234 g | |
YIELD: PERCENTYIELD | 87.4% | |
YIELD: CALCULATEDPERCENTYIELD | 144.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |